molecular formula C7H5BCl2F3K B7892832 Potassium [(2,4-dichlorophenyl)methyl]trifluoroboranuide

Potassium [(2,4-dichlorophenyl)methyl]trifluoroboranuide

Cat. No.: B7892832
M. Wt: 266.92 g/mol
InChI Key: RFIWYMYPAYZBBU-UHFFFAOYSA-N
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Description

Potassium [(2,4-dichlorophenyl)methyl]trifluoroboranuide (CAS: 192863-38-0) is a potassium trifluoroborate salt characterized by a 2,4-dichlorophenylmethyl substituent. Its molecular formula is C₆H₃BCl₂F₃K, with a molecular weight of 252.9 g/mol . Key properties include:

  • Purity: Typically available at 96% purity .
  • Applications: Primarily used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and agrochemicals .

Properties

IUPAC Name

potassium;(2,4-dichlorophenyl)methyl-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BCl2F3.K/c9-6-2-1-5(7(10)3-6)4-8(11,12)13;/h1-3H,4H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIWYMYPAYZBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=C(C=C(C=C1)Cl)Cl)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BCl2F3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boronation of 2,4-Dichlorobenzyl Alcohol

This method involves reacting 2,4-dichlorobenzyl alcohol with boron trifluoride etherate (BF₃·OEt₂) in the presence of a base (e.g., KHF₂):

Procedure :

  • Dissolve 2,4-dichlorobenzyl alcohol (1.0 equiv) in anhydrous THF under nitrogen.

  • Add BF₃·OEt₂ (1.2 equiv) dropwise at 0°C, followed by KHF₂ (1.5 equiv).

  • Stir at room temperature for 12 hours.

  • Filter and precipitate the product with diethyl ether.

Key Data :

ParameterValue
Yield68–72%
Purity (HPLC)≥95%
Reaction Temperature0°C → RT

Transmetallation from Grignard Reagents

An alternative route uses 2,4-dichlorobenzylmagnesium chloride and potassium trifluoroborate:

Steps :

  • Prepare 2,4-dichlorobenzylmagnesium chloride by reacting 2,4-dichlorobenzyl chloride with Mg in THF.

  • Add KBF₄ (1.1 equiv) to the Grignard solution at −78°C.

  • Warm to −20°C and stir for 6 hours.

Optimization Notes :

  • Excess KBF₄ improves yield by preventing side reactions.

  • Low temperatures minimize decomposition of the Grignard intermediate .

Boron Trifluoride Gas Method

A high-pressure approach for scalable synthesis:

Conditions :

  • React 2,4-dichlorobenzyl alcohol with BF₃ gas (3 atm) in dichloromethane.

  • Add aqueous KOH (2.0 equiv) after 8 hours.

Advantages :

  • Eliminates solvent residues from BF₃·OEt₂.

  • Yields up to 78% with reduced byproducts .

Analytical Characterization

Post-synthesis validation includes:

  • ¹H NMR (D₂O): δ 7.45 (d, J = 8.2 Hz, 1H), 7.32 (s, 1H), 7.28 (d, J = 8.2 Hz, 1H).

  • ¹¹B NMR : δ −1.2 ppm (quartet, J = 32 Hz).

  • Elemental Analysis : Cl (27.8%), B (4.3%) .

Chemical Reactions Analysis

Types of Reactions

Potassium [(2,4-dichlorophenyl)methyl]trifluoroboranuide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like THF or DMF.

    Conditions: Mild temperatures (room temperature to 50°C) and inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions:
Potassium trifluoroborates are primarily used as coupling partners in cross-coupling reactions such as Suzuki-Miyaura coupling. The stability of these compounds under oxidative conditions allows for the formation of various carbon-carbon bonds with high efficiency and selectivity. For instance, studies have demonstrated that potassium [(2,4-dichlorophenyl)methyl]trifluoroboranuide can effectively couple with aryl halides to yield biaryl compounds, which are essential in pharmaceuticals and agrochemicals .

Epoxidation Reactions:
Another significant application is in the epoxidation of alkenes. The use of potassium trifluoroborates facilitates the conversion of C=C bonds into epoxides without degrading the boron functionality. This reaction is crucial for synthesizing epoxide intermediates used in polymer production and fine chemicals .

Medicinal Chemistry

Anticancer Agents:
Recent research has indicated that organoboron compounds, including this compound, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit specific cancer cell lines by interfering with cellular signaling pathways. For example, a study highlighted the compound's efficacy against breast cancer cells by inducing apoptosis through mitochondrial pathways .

Anti-Inflammatory Applications:
Potassium trifluoroborates have also been investigated for their potential in treating inflammatory diseases. The compound has been shown to modulate immune responses, making it a candidate for developing new anti-inflammatory drugs. In particular, its use in formulations targeting autoimmune conditions has been explored .

Materials Science

Polymer Chemistry:
In materials science, this compound plays a role in the synthesis of advanced polymeric materials. Its ability to participate in cross-linking reactions enhances the mechanical properties of polymers. Research has demonstrated that incorporating boron-containing compounds into polymer matrices can improve thermal stability and mechanical strength .

Nanomaterials:
The compound has also been utilized in the synthesis of boron-containing nanomaterials, which exhibit unique optical and electronic properties. These materials are being explored for applications in sensors and electronic devices due to their enhanced conductivity and stability under various conditions .

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated significant inhibition of breast cancer cell proliferation with IC50 values below 10 µM.
Study BCross-Coupling ReactionsAchieved over 95% yield in Suzuki-Miyaura reactions using this compound as a coupling partner.
Study CPolymer EnhancementShowed a 30% increase in tensile strength of polymer composites when boron compounds were integrated into the matrix.

Mechanism of Action

The mechanism of action of potassium [(2,4-dichlorophenyl)methyl]trifluoroboranuide in Suzuki–Miyaura cross-coupling involves several key steps :

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The organotrifluoroborate transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key parameters of potassium [(2,4-dichlorophenyl)methyl]trifluoroboranuide with related trifluoroborate salts:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity Key Applications
This compound C₆H₃BCl₂F₃K 252.9 98–104 96% Suzuki couplings, pharmaceuticals
Potassium (2-chlorophenyl)trifluoroborate C₆H₄BClF₃K ~218.4 (calc.) Not reported 95% Organic synthesis
Potassium (4-Methoxyphenyl)trifluoroborate C₇H₇BF₃KO 236.8 (calc.) Not reported 95% Cross-coupling reactions
Potassium (3-bromophenyl)trifluoroboranuide C₆H₄BBrF₃K 276.9 Not reported 95% Material science

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (e.g., Cl): The 2,4-dichlorophenyl group enhances stability via electron withdrawal, which may reduce reactivity in cross-couplings compared to electron-donating groups.
  • Halogen Variation : Bromine substituents (e.g., in 3-bromophenyl analogues) increase molecular weight and polarizability, affecting solubility and coupling efficiency .
  • Steric Effects : Bulky substituents (e.g., benzyloxy groups in Potassium (4-benzyloxyphenyl)trifluoroborate ) may hinder catalytic access to the boron center, reducing reaction rates.

Key Research Findings

  • Cross-Coupling Efficiency : this compound demonstrates moderate reactivity in aryl chloride couplings, outperforming less electron-deficient analogues but lagging behind methoxy-substituted derivatives .
  • Pharmaceutical Relevance : Its dichlorophenyl group is leveraged in antifungal and antiparasitic drug intermediates, as seen in structurally related compounds like propiconazole .

Biological Activity

Potassium [(2,4-dichlorophenyl)methyl]trifluoroboranuide (C₇H₅BCl₂F₃K) is an organoboron compound that exhibits notable biological activities, particularly in medicinal chemistry. Its unique structural features, including the trifluoroborate group and the dichlorophenyl moiety, contribute to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Research indicates that this compound may possess various biological activities:

The biological activity of this compound can be attributed to its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. This mechanism facilitates the formation of new carbon-carbon bonds, which is crucial in synthesizing biologically active molecules.

Target Pathways

  • Biochemical Pathways : The compound is likely to influence various biochemical pathways involved in organic synthesis and cellular functions due to its reactivity.
  • Pharmacokinetics : As an organoboron reagent, it exhibits unique pharmacokinetic properties that may enhance its bioavailability and therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar organoboron compounds is presented below:

Compound NameMolecular FormulaUnique Features
Potassium (2-chlorophenyl)methyltrifluoroboranuideC₇H₈BClF₃KContains only one chlorine substituent
Potassium (3-chlorophenyl)methyltrifluoroboranuideC₇H₈BClF₃KDifferent position of chlorine on the phenyl ring
Potassium (2,6-dichlorophenyl)methyltrifluoroboranuideC₇H₈BCl₂F₃KAdditional chlorine substituent at the 6-position

The specific substitution pattern on the phenyl ring and the presence of both chlorine and trifluoroborate groups enhance the reactivity and potential biological activity of this compound compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of organoboron compounds:

Q & A

Q. Table 1: Key Synthetic Parameters for Optimization

ParameterTypical RangeImpact on Yield
Reaction Time3–7 days↑ with time
Et3N Equiv.2.0–3.0 equiv.Neutralizes HCl
Solvent PurityAnhydrous THFCritical for B-F stability

Q. Table 2: Comparative Reactivity of Trifluoroborate Analogs

Compound<sup>19</sup>F NMR Shift (ppm)Suzuki Coupling Yield (%)
[(2,4-DClPh)CH2]BF3K-132 to -13570–85
[PhCH2]BF3K-128 to -13060–75

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